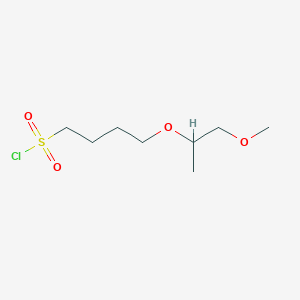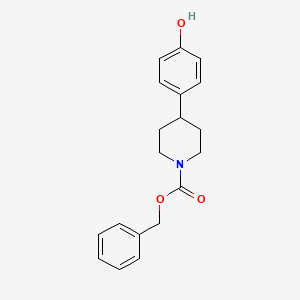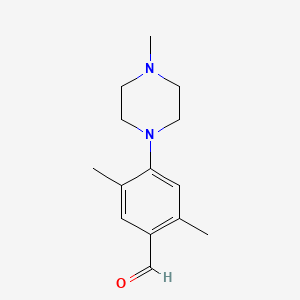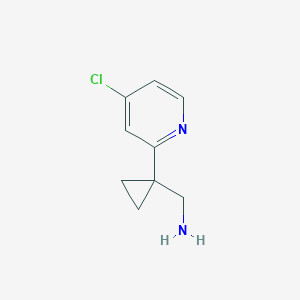![molecular formula C16H19NO2 B13491645 N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine: is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decan-8-amine core with a 3-ethynylphenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)-1,4-dioxaspiro[45]decan-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to scale up the synthesis. Techniques such as biocatalytic transaminase technology can be employed to achieve high enantiomeric excess and yield . This method is advantageous for large-scale production due to its efficiency and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the spirocyclic system or the ethynyl group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties that can be harnessed for the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical applications .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The ethynyl group and spirocyclic system can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
(5S,9R)-N-(3-ethynylphenyl)-2,6-dioxaspiro[4.5]decan-9-amine: This compound shares a similar spirocyclic structure but differs in the position of the ethynyl group.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various applications.
Uniqueness: N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its combination of a spirocyclic system and an ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C16H19NO2/c1-2-13-4-3-5-15(12-13)17-14-6-8-16(9-7-14)18-10-11-19-16/h1,3-5,12,14,17H,6-11H2 |
Clé InChI |
QNEBYBDTGZQXFB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC2CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)


![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)








![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)

